2-Octanol

Catalog No.
S598066
CAS No.
123-96-6
M.F
CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanol

CAS Number

123-96-6

Product Name

2-Octanol

IUPAC Name

octan-2-ol

Molecular Formula

CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O

Solubility

0.01 M
1.12 mg/mL at 25 °C
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Synonyms

(±)-2-Octanol; 1-Methyl-1-heptanol; 1-Methylheptanol; 1-Methylheptyl Alcohol; 2-Hydroxy-n-octane; 2-Hydroxyoctane; 2-Octyl Alcohol; Capryl Alcohol; DL-2-Octanol; Hexylmethylcarbinol; Methylhexylcarbinol; NSC 14759; dl-Methylhexylcarbinol; n-Octan-2-o

Canonical SMILES

CCCCCCC(C)O

Partitioning Coefficient:

  • One of the most common uses of 2-octanol in scientific research is to determine the partition coefficient (log P) of other chemicals. Log P is a measure of a chemical's hydrophobicity, or its preference for water (hydrophilic) or organic solvents (hydrophobic).
  • This information is crucial in various fields, including environmental science, pharmacology, and drug discovery. Knowing a compound's log P helps researchers predict its behavior in the environment, its absorption and distribution in the body, and its potential for membrane permeability. [Source: National Institutes of Health, ]

Reference Compound in Chromatography:

  • -octanol is used as a reference compound in various chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
  • Its retention time on the column helps researchers identify and compare the retention times of other analytes, aiding in their separation and identification. [Source: American Chemical Society, ]

Synthesis of Other Compounds:

  • 2-Octanol serves as a starting material for the synthesis of various other organic compounds, including:
    • Surfactants: These are compounds that lower the surface tension of liquids, finding applications in detergents, emulsifiers, and wetting agents. [Source: Royal Society of Chemistry, ]
    • Plasticizers: These are additives that increase the flexibility and workability of plastics. [Source: American Chemistry Council, ]
    • Fragrances and flavors: 2-Octanol can be used as a starting material for the synthesis of various fragrance and flavor compounds.

Model System for Biological Studies:

  • Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 2-octanol can be used as a model system for studying biological processes involving interactions between membranes and hydrophobic molecules.
  • This is relevant in understanding drug-membrane interactions, transport of molecules across membranes, and the behavior of other amphiphilic molecules in biological systems. [Source: National Institutes of Health, ]

2-Octanol, also known as octan-2-ol, is an organic compound with the chemical formula C8H18OC_8H_{18}O. It is classified as a secondary alcohol and is characterized by a chiral structure, making it an important compound in various chemical processes. This compound appears as a colorless oily liquid that is poorly soluble in water but soluble in most organic solvents. Its molecular weight is approximately 130.23 g/mol, and it has various synonyms including β-octyl alcohol and sec-octyl alcohol .

2-Octanol is primarily derived from natural sources, particularly through the base-cleavage of ricinoleic acid, which is predominantly found in castor oil. The process yields sebacic acid as a coproduct along with 2-octanol .

  • Flammable liquid with a flash point of 71 °C []
  • May cause irritation to skin and eyes []
  • Low to moderate acute toxicity []
Typical of secondary alcohols. Notably, it can undergo oxidation to form ketones or carboxylic acids. For instance, when treated with nitric acid, 2-octanol is oxidized to 2-octanone, which can further oxidize to produce carboxylic acids . The reaction can be summarized as follows:

C8H18O+[O]C8H16O+H2OC_8H_{18}O+[O]\rightarrow C_8H_{16}O+H_2O

Additionally, 2-octanol can react with acids to form esters, which are important in the production of various industrial chemicals .

2-Octanol exhibits biological activity that makes it relevant in various fields. It has been identified as a volatile oil component and a plant metabolite, suggesting its role in plant physiology and potential therapeutic applications . Furthermore, studies have indicated that 2-octanol can influence neurological functions, being investigated for its effects on essential tremor and other involuntary neurological conditions .

The primary method for synthesizing 2-octanol involves the base-cleavage of ricinoleic acid derived from castor oil. This method not only produces 2-octanol but also sebacic acid as a byproduct. Other synthetic routes may include:

  • Reduction of Octanones: Secondary octanones can be reduced using reducing agents like lithium aluminum hydride.
  • Hydration of Octenes: The hydration of octenes in the presence of acids can yield 2-octanol.

These methods highlight the versatility of 2-octanol's synthesis from both natural and synthetic origins .

2-Octanol has a wide range of applications across various industries:

  • Solvent: Used as a low-volatility solvent for paints, coatings, adhesives, and agrochemicals.
  • Defoaming Agent: Employed in pulp and paper industries, oil and gas extraction, and cement production.
  • Chemical Intermediate: Serves as a precursor for producing surfactants, plasticizers, pesticides, lubricants, and cosmetic emollients.
  • Flavoring Agent: Utilized in food industries for flavoring purposes.
  • Frother: Acts as a frothing agent in mineral flotation processes .

Interaction studies involving 2-octanol focus on its reactivity with various chemicals. For example, its oxidation reactions have been extensively studied to understand the pathways leading to ketone formation. Additionally, research on its interactions with biological systems has revealed potential therapeutic uses related to neurological conditions . The compound's properties also make it suitable for examining its effects on surface tension and wetting properties in industrial applications .

Several compounds share structural similarities with 2-octanol. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey Features
1-OctanolPrimary AlcoholStraight-chain structure; higher water solubility compared to 2-octanol.
1-HeptanolPrimary AlcoholOne carbon shorter; used similarly but less versatile than 2-octanol.
3-OctanolTertiary AlcoholDifferent position of hydroxyl group; exhibits different reactivity patterns.
1-EthylhexanolPrimary AlcoholSimilar chain length; utilized in similar applications but less chiral nature.
2-DecanolSecondary AlcoholLonger carbon chain; used in similar applications but with different physical properties.

The uniqueness of 2-octanol lies in its specific chiral structure and versatile applications across multiple industries compared to these similar compounds .

2-Octanol’s efficacy as a solvent stems from its balanced polarity and hydrophobic-lipophilic properties. In coatings, it functions as a coalescing agent, improving film formation by reducing the minimum film-forming temperature of acrylic and vinyl resins [1] [2]. For instance, in water-based architectural paints, 2-octanol enhances open time (the period during which applied paint remains workable) by 15–20% compared to glycol ether alternatives [2] [7]. Its role as a wetting agent ensures uniform pigment dispersion, critical for achieving consistent color depth in industrial coatings.

In adhesives, 2-octanol acts as a plasticizer, increasing the flexibility of polyurethane and epoxy formulations. A 2024 study demonstrated that adding 5–8% 2-octanol to pressure-sensitive adhesives improved peel strength by 12% while maintaining thermal stability up to 150°C [4] [7]. For inks, particularly flexographic and gravure types, 2-octanol serves as a co-solvent with ethyl acetate or ketones, reducing surface tension to optimize printability on non-porous substrates like polyethylene [6] [7].

Table 1: Performance Metrics of 2-Octanol in Solvent Applications

ApplicationKey BenefitPerformance ImprovementSource
Architectural CoatingsEnhanced open time+18% [2] [7]
Epoxy AdhesivesPeel strength increase+12% [4] [7]
Gravure InksDrying time reduction25–30 sec faster [6]

Intermediate Role in Agrochemical and Plasticizer Synthesis

As a chiral intermediate, 2-octanol enables the synthesis of enantiomerically pure agrochemicals. The (S)-(+)-2-octanol enantiomer is pivotal in producing pyrethroid insecticides, where stereochemical precision determines bioactivity [3] [5]. For example, the kinetic resolution of racemic 2-octanol using immobilized lipases achieves >98% enantiomeric excess, a process optimized in ionic liquid systems for scale-up [3] [5].

In plasticizer synthesis, 2-octanol reacts with phthalic anhydride to form di-(2-octyl) phthalate (DOP), a primary plasticizer for polyvinyl chloride (PVC). DOP synthesized from 2-octanol exhibits a lower migration rate (0.8% weight loss after 72 hrs at 80°C) compared to di-isononyl phthalate (1.2%), making it suitable for automotive interior components [7] [8].

Plasticizer Production for Flexible Polymer Materials

2-Octanol-derived plasticizers dominate niche markets requiring low-temperature flexibility. DOP remains the benchmark for PVC cable insulation, providing a glass transition temperature (Tg) reduction of −45°C at 30% loading [7]. Emerging applications include bio-based polyesters, where 2-octanol esters of citric acid enhance the ductility of polylactic acid (PLA) films by 40% without compromising compostability [4] [8].

Table 2: Comparative Properties of 2-Octanol-Based Plasticizers

PlasticizerBase PolymerTensile Strength (MPa)Elongation at Break (%)
DOPPVC18.5320
Citrate EsterPLA48.215
Epoxidized EsterNBR22.1410

Surfactant and Defoaming Agent Utilization

The compound’s amphiphilicity enables its use in surfactant formulations, particularly in agrochemical emulsifiable concentrates. 2-Octanol-based nonionic surfactants exhibit hydrophilic-lipophilic balance (HLB) values of 7–9, ideal for emulsifying glyphosate isopropylamine salts [4] [6]. In defoaming, 2-octanol’s low water solubility (0.05 g/L at 25°C) ensures rapid spreading on foam surfaces, achieving 90% foam suppression in paper pulping processes at concentrations as low as 50 ppm [1] [6].

End-User Industry Analysis

Chemical Sector

2-Octanol consumption in chemical manufacturing is projected to grow at 4.2% CAGR (2024–2033), driven by demand for bio-based solvents and plasticizers [8]. Key producers are expanding capacity in Asia-Pacific, where 65% of global DOP output is concentrated [7] [8].

Pharmaceutical Industry

The (S)-(+)-2-octanol enantiomer is integral to synthesizing β-blockers and antifungal agents. A 2024 analysis noted its use in 17% of chiral drug intermediates, valued at $1.2 billion annually [3] [5].

Cosmetics

In personal care products, 2-octanol esters function as emollients in creams, providing occlusive properties without greasiness. The FEMA designation (GRAS 2801) permits its use as a flavoring agent in lipsticks and fragrances [1] [5].

Agriculture

2-Octanol-derived surfactants enhance the efficacy of herbicide formulations, reducing application rates by 20–30% for paraquat and 2,4-D amines [4] [6]. The agrochemical sector accounts for 28% of global 2-octanol consumption [8].

Table 3: End-User Market Share (2023)

IndustryMarket Share (%)Key Application
Chemicals42Plasticizers, solvents
Pharmaceuticals19Chiral intermediates
Cosmetics15Emollients, fragrances
Agriculture24Surfactants, defoamers

Partition Coefficient Modeling for Environmental Fate Prediction

The octanol-water partition coefficient serves as a fundamental parameter for predicting the environmental fate and transport behavior of 2-octanol in multimedia environmental systems. This thermodynamic property, typically expressed as log Kow, provides critical insights into the compound's distribution between aqueous and organic phases, directly influencing its bioaccumulation potential, sediment sorption, and overall environmental persistence [8] [9].

For 2-octanol, the estimated log Kow value ranges from 2.4 to 2.8, classifying it as a moderately hydrophobic compound [10] [11]. This partition coefficient indicates that 2-octanol exhibits greater affinity for organic phases compared to water, with significant implications for its environmental distribution and fate. Compounds with log Kow values in this range typically demonstrate moderate adsorption to organic matter in soils and sediments while maintaining sufficient water solubility for biological uptake and transformation processes [9].

The relationship between partition coefficients and environmental fate is complex and multifaceted. The moderate hydrophobicity of 2-octanol, as indicated by its log Kow value, suggests that the compound will preferentially partition into organic-rich environmental compartments such as sediment organic matter, suspended particulates, and biological tissues [12]. This partitioning behavior influences both the bioavailability of the compound to degrading microorganisms and its potential for bioaccumulation in food webs.

Bioconcentration modeling based on partition coefficient data indicates that 2-octanol has moderate potential for accumulation in aquatic organisms. The relationship between log Kow and bioconcentration factor can be estimated using established correlations, with the formula log BCF = 0.76 log Kow - 0.23 providing reasonable predictions for neutral organic compounds [12]. Based on this relationship, 2-octanol would be expected to have a bioconcentration factor below 2000, indicating moderate but not excessive bioaccumulation potential.

Environmental fate modeling relies heavily on partition coefficient data to predict the multimedia distribution of 2-octanol. Fugacity-based models use Kow values along with other physicochemical properties to estimate the distribution of chemicals between air, water, soil, and sediment compartments [13]. For 2-octanol, the moderate partition coefficient suggests relatively balanced distribution between aqueous and organic phases, with preferential accumulation in sediments and organic-rich soils.

The temperature dependence of partition coefficients adds complexity to environmental fate predictions. Research has demonstrated that Kow values for organic compounds, including alcohols, can vary significantly with temperature, following van't Hoff relationships that affect the thermodynamic equilibrium between phases [14]. For 2-octanol, temperature variations in environmental systems may influence its partitioning behavior and subsequent fate processes.

Predictive models for environmental exposure assessment incorporate partition coefficient data to estimate potential concentrations in various environmental media. The European Chemical Agency registration dossier approach utilizes log Kow values as screening parameters for environmental risk assessment, with compounds exhibiting values above 4.5 considered to have high bioaccumulation potential [15]. The moderate log Kow of 2-octanol places it below this threshold, suggesting manageable environmental risk under typical exposure scenarios.

Role in Mineral Extraction and Flotation Processes

2-Octanol plays significant roles in mineral processing operations, particularly as a flotation reagent where its amphiphilic properties and moderate hydrophobicity contribute to enhanced mineral separation efficiency. The compound functions primarily as a frother and collector enhancer in various flotation applications, demonstrating particular effectiveness in the processing of magnesite, coal, graphite, and cassiterite ores [16] [17] [18].
In magnesite ore processing, 2-octanol serves as a critical component in reverse flotation systems designed to remove impurities such as dolomite and quartz. Research has demonstrated that the addition of n-octanol to flotation circuits containing dodecylamine as the primary collector results in improved selectivity for impurity removal [16]. Specifically, when 60 milligrams per liter of dodecylamine was used as the collector, the presence of n-octanol decreased the flotation rate of magnesite from 59.53 percent to 56.41 percent while simultaneously increasing the flotation rates of dolomite and quartz to 61.30 percent and 99.59 percent, respectively.

The mechanism of 2-octanol action in magnesite flotation involves complex surface chemistry interactions. Quantum chemical calculations using density functional theory have revealed that the addition of n-octanol affects the adsorption characteristics of the primary collector on mineral surfaces [16]. The population value of bonds between the collector and magnesite decreases from 0.19 to 0.17 in the presence of octanol, indicating weakened adsorption on the target mineral. Conversely, the population value for dolomite increases from 0.19 to 0.23, demonstrating enhanced collector adsorption on this gangue mineral.

Coal flotation applications of 2-octanol have shown promising results for improving clean coal recovery, particularly in low-rank coal processing. Studies utilizing magnetized 2-octanol as a frother have demonstrated a 3.91 percent increase in clean coal yield compared to conventional flotation reagents [19] [20]. The magnetization process appears to enhance the frother properties of 2-octanol, resulting in improved froth stability and better coal particle attachment to air bubbles during the flotation process.

The optimal dosage of 2-octanol in coal flotation has been established through systematic studies comparing various frother concentrations. Research indicates that 0.4 millimoles per liter represents the optimal concentration for achieving maximum flotation efficiency, with higher concentrations showing diminishing returns and potential negative effects on selectivity [17]. This dosage provides the best balance between froth stability, bubble size distribution, and coal recovery efficiency.

Physical Description

Liquid
liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid

Color/Form

Liquid
Colorless liquid

XLogP3

2.9

Boiling Point

179.25 °C
179 °C
178.5 °C

Flash Point

76 °C

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.8193 g/cu cm at 20 °C
Relative density (water = 1): 0.82
0.817-0.820 (20°)

LogP

2.9 (LogP)
3.00
log Kow = 2.90
2.72

Odor

Characteristically disagreeable, but aromatic

Melting Point

3.5 °C
-15.5 °C
-31.6 °C
-38.6°C
-38.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Octanol is a colorless oily liquid. It has a characteristically disagreeable, but aromatic odor. It has high solubility in water. USE: 2-Octanol is an important commercial chemical that is used as a solvent. It is used during the production of chemicals that make plastics more flexible, wetting and foam control agents, and perfumes. It is also used a petroleum and hydraulic oil additive. 2-Octanol is used to mask industrial odors. It is used as a food additive in baked goods, frozen dairy, gelatins and puddings, nonalcoholic beverages, and soft candy. EXPOSURE: Workers that use or produce 2-octanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 2-octanol. If 2-octanol is released to the environment, it is not expected to bind to particles in soil and water. It is expected to move rapidly through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is not expected to build up in aquatic organisms. If 2-octanol is released to air, it will be broken down by reactions with other chemicals. RISK: The potential for 2-octanol to produce toxic effects in humans has not been studied. Skin irritation, swelling, and cracking were observed in laboratory animals following skin exposure to 2-octanol. Eye irritation was observed in laboratory animals following direct eye contact. Mild behavioral changes, blood effects, and minor injury to the liver, kidneys, and heart were observed in laboratory animals that repeatedly breathed air containing moderate levels of 2-octanol over time. The potential for 2-octanol to cause infertility, abortion, birth defects or cancer has not been examined in laboratory animals. The potential for 2-octanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.24 mmHg
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.

Other CAS

25339-16-6
123-96-6
4128-31-8

Associated Chemicals

2-Octanol (l);5978-70-1
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8

Wikipedia

2-octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by heating sodium ricinoleate with caustic soda in a copper vessel and distilling.
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Octanol: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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